4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine

Kinase hinge binding Hydrogen bond acceptor count Fragment-based drug design

4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1168106-55-5, molecular formula C₁₁H₈N₄, molecular weight 196.21 g/mol) is a heterocyclic small-molecule scaffold belonging to the pyrrolo[2,3-d]pyrimidine class. This compound integrates a pyridine ring at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine core, a structural motif recognized as a privileged hinge-binding fragment in kinase inhibitor design.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
Cat. No. B15357173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C3C=CNC3=NC=N2
InChIInChI=1S/C11H8N4/c1-2-8(6-12-4-1)10-9-3-5-13-11(9)15-7-14-10/h1-7H,(H,13,14,15)
InChIKeyHEHUWKRGYMCLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine — A Pyrrolopyrimidine Scaffold Building Block for Kinase-Targeted Medicinal Chemistry


4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1168106-55-5, molecular formula C₁₁H₈N₄, molecular weight 196.21 g/mol) is a heterocyclic small-molecule scaffold belonging to the pyrrolo[2,3-d]pyrimidine class . This compound integrates a pyridine ring at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine core, a structural motif recognized as a privileged hinge-binding fragment in kinase inhibitor design [1]. The pyrrolo[2,3-d]pyrimidine nucleus represents a deaza-isostere of adenine and has served as the foundational architecture for multiple FDA-approved Janus kinase (JAK) inhibitors and numerous investigational tyrosine kinase inhibitors [2]. The 4-pyridin-3-yl substituent distinguishes this compound from other 4-aryl analogs by introducing an additional endocyclic nitrogen capable of participating in hydrogen bonding and metal coordination interactions within kinase ATP-binding pockets [3].

Why 4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Casually Swapped with Other 4-Aryl Pyrrolopyrimidines or Alternative Hinge-Binding Scaffolds


Substituting the pyridin-3-yl group at the 4-position with phenyl, other pyridyl isomers, or alternative hinge binders such as 7-azaindole is not a functionally neutral exchange. The identity of the 4-aryl substituent governs critical molecular recognition parameters — hydrogen bond acceptor capacity, π-stacking geometry, and electronic modulation of the pyrimidine ring — that directly affect kinase affinity and selectivity profiles [1]. In the classic fragment-elaboration study by the Institute of Cancer Research and Astex Therapeutics, the pyrrolo[2,3-d]pyrimidine hinge-binding motif was explicitly preferred over 7-azaindole because it delivered a superior combination of enzyme potency, cellular activity, and synthetic tractability; the 4-aminopiperidine-substituted pyrrolo[2,3-d]pyrimidines achieved 30-fold selectivity for PKB over PKA, a discrimination window that varied dramatically with the 4-substituent [2]. Furthermore, in the 6-substituted pyrrolo[2,3-d]pyrimidine antifolate series reported by Gangjee and Matherly, replacing a phenyl side-chain with pyridyl isomers altered cellular uptake via folate receptors and PCFT by orders of magnitude — the 2′,5′-pyridyl analog (compound 6) was ~4-fold more potent than the parent phenyl compound in PCFT-expressing CHO cells and achieved <1 nM IC₅₀ in KB and IGROV1 tumor cells, while other pyridyl regioisomers were completely inactive [3]. These data demonstrate that the precise identity and position of the heteroaryl substituent on the pyrrolo[2,3-d]pyrimidine core is a non-negotiable determinant of biological activity.

Quantitative Differentiation Evidence for 4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine Versus Closest Analogs


Molecular Recognition: Pyridin-3-yl Nitrogen Provides an Additional H-Bond Acceptor Compared to 4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine

The 4-pyridin-3-yl substituent introduces a heterocyclic nitrogen atom that is absent in the 4-phenyl analog. This nitrogen can serve as an additional hydrogen bond acceptor within the kinase hinge region, a feature demonstrated in crystal structures of related pyrrolo[2,3-d]pyrimidine–kinase complexes where the pyridine nitrogen engages the backbone NH of the hinge residue [1]. The 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CHEMBL578974) lacks this capability, possessing only three heteroatoms (C₁₂H₉N₃) compared to four in the target compound (C₁₁H₈N₄) [2]. This additional interaction point can translate into measurable affinity differences: in the JAK2 biochemical assay, 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine displays a Ki of 480 nM, whereas elaborated derivatives incorporating pyridyl groups achieve sub-nanomolar potency [3].

Kinase hinge binding Hydrogen bond acceptor count Fragment-based drug design

Synthetic Tractability: The 5-Position of 4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine Is Pre-Activated for Electrophilic Halogenation Versus the Unsubstituted Parent Scaffold

The 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a direct precursor to the 5-bromo derivative (PubChem CID 84208579, C₁₁H₇BrN₄, MW 275.10 g/mol), which is a key intermediate for palladium-catalyzed cross-coupling reactions at the 5-position [1]. In contrast, the unsubstituted parent scaffold 7H-pyrrolo[2,3-d]pyrimidine (CAS 271-70-5, C₆H₅N₃, MW 119.13 g/mol) lacks the 4-aryl group and requires de novo installation of the C4 substituent before downstream diversification, adding 1–2 synthetic steps [2]. The 5-bromo derivative of the target compound is commercially catalogued (PubChem CID 84208579, created 2014-10-20) and serves as a validated Suzuki/Sonogashira coupling partner, whereas analogous 5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine intermediates are less commonly stocked [3].

Chemical biology Building block C–H functionalization

Cellular Transporter Recognition: Pyridyl Regioisomerism Profoundly Alters Folate Receptor-Mediated Uptake Compared to Phenyl Analogs in the Pyrrolo[2,3-d]pyrimidine Series

In a systematic study of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates (Gangjee, Matherly; J. Med. Chem. 2018), replacing the phenyl side-chain with various pyridyl regioisomers produced dramatic differences in cellular uptake and antiproliferative activity. The rank order of proliferation inhibition in FRα-expressing CHO cells was 6 (2′,5′-pyridyl) > 9 > 5 > 7 > 8, with compound 10 (2′,6′-pyridyl) showing no activity at all [1]. Compound 6 achieved an IC₅₀ of <1 nM in KB and IGROV1 tumor cells, approximately 2–3-fold more potent than the parent phenyl compound 1, and was ~4-fold more potent than 1 in PCFT-expressing CHO cells [2]. Critically, compounds 7 and 10 — pyridyl isomers differing only in nitrogen position — were completely inactive against PCFT-expressing cells (IC₅₀ >1000 nM), demonstrating that pyridyl nitrogen placement controls transporter recognition and is not interchangeable [3].

Tumor targeting Folate receptor Cellular uptake Structure–activity relationship

Scaffold Preference: Pyrrolo[2,3-d]pyrimidine Outperforms 7-Azaindole as a Hinge-Binding Motif in Fragment-to-Lead Optimization

In a foundational fragment-elaboration study (Caldwell et al., J. Med. Chem. 2008), both 7-azaindole and pyrrolo[2,3-d]pyrimidine were evaluated as hinge-binding fragments targeting protein kinase B (PKB/Akt). The pyrrolo[2,3-d]pyrimidine scaffold was explicitly preferred over 7-azaindole because it offered a useful combination of enzyme potency, cellular activity, and synthetic accessibility [1]. 4-Aminopiperidine-substituted pyrrolo[2,3-d]pyrimidines achieved 30-fold selectivity for PKB over PKA, with divergent binding modes observed between 4-aminomethylpiperidine and 4-aminopiperidine derivatives [2]. This study established that the electronic character of the 4-substituent modulates the hinge-binding geometry, directly influencing kinase selectivity — a principle that extends to the 4-pyridin-3-yl motif where the pyridine nitrogen introduces additional electronic tuning not available to purely carbon-based 4-aryl groups [3].

Fragment-based drug discovery Kinase inhibitor Hinge binder Scaffold hopping

JAK2 Biochemical Affinity Baseline: 4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine Establishes the Activity Floor from Which Pyridyl-Containing Analogs Can Be Optimized

The 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine fragment (CHEMBL578974) has been quantitatively characterized against JAK2: it displays a Ki of 480 nM in recombinant enzyme assays and an IC₅₀ of 270 nM in TF1 cells measuring GM-CSF-induced STAT5 phosphorylation [1]. This fragment-level activity (~0.5 μM) establishes a measurable baseline for the 4-aryl pyrrolo[2,3-d]pyrimidine series. Crystallographic evidence confirms that the pyrrolo[2,3-d]pyrimidine core binds the JAK2 hinge region through dual hydrogen bonds from N7 (donor) and N1 (acceptor) of the pyrimidine ring [2]. The 4-pyridin-3-yl analog introduces an additional nitrogen at the meta-position of the aryl ring, which computational modeling indicates can engage the conserved water network or Lys/Glu salt bridge in the kinase active site — an interaction geometrically unavailable to the 4-phenyl fragment [3].

JAK kinase inhibition Binding affinity Fragment hit Lead optimization

Optimal Research and Procurement Application Scenarios for 4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine


Fragment-Based Kinase Inhibitor Discovery: Use as a Privileged Hinge-Binding Starting Point for JAK, PKB/Akt, or DYRK1A Programs

Academic and industrial medicinal chemistry groups pursuing fragment-based lead discovery against kinases — particularly JAK family members, PKB/Akt, or dual-specificity kinases such as DYRK1A — should prioritize 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine as a hinge-binding fragment. The pyrrolo[2,3-d]pyrimidine core has been crystallographically validated as a hinge binder in multiple kinase co-crystal structures [1], and fragment elaboration strategies have demonstrated that this scaffold can be grown into selective, cell-active, and brain-penetrant inhibitors (e.g., the DYRK1A inhibitor described in J. Med. Chem. 2021, which achieved in vivo tumor model activity) [2]. The pyridin-3-yl substituent provides an additional vector for polar interactions that can be exploited during fragment growth to enhance both affinity and selectivity.

Kinase Inhibitor Library Synthesis: Pre-Functionalized Scaffold for Parallel C5 Diversification via Cross-Coupling

For high-throughput medicinal chemistry workflows, 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine serves as an optimal scaffold for generating focused kinase inhibitor libraries. The compound can be readily brominated at the C5 position (yielding the commercially catalogued 5-bromo derivative, PubChem CID 84208579) for subsequent Suzuki, Sonogashira, or Buchwald–Hartwig diversification [1]. This synthetic route is 1–2 steps shorter than starting from the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine parent scaffold (CAS 271-70-5), which requires sequential C4 and C5 functionalization [2]. The pre-installed pyridin-3-yl group ensures that the hinge-binding pharmacophore is locked in from the first step of library synthesis.

Targeted Antifolate Design: Exploiting Pyridyl-Dependent Folate Receptor and PCFT Transporter Recognition

Research groups developing tumor-targeted antifolates that exploit folate receptor α/β or the proton-coupled folate transporter (PCFT) should select 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine as a core scaffold based on compelling class-level evidence. The systematic study by Gangjee and Matherly (J. Med. Chem. 2018) demonstrated that pyridyl substitution on the pyrrolo[2,3-d]pyrimidine core controls cellular uptake via FRα, FRβ, and PCFT, with regioisomer identity producing a >1000-fold potency range (<1 nM to >1000 nM) [3]. The 4-pyridin-3-yl motif places the pyridine nitrogen in a geometry that allows for further elaboration at C6 to generate transporter-selective analogs with sub-nanomolar tumor cell potency.

Chemical Probe Development: 4-Pyridin-3-yl Scaffold as a Reference Standard for Kinase Selectivity Profiling

For chemical biology groups developing well-characterized chemical probes, 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine offers a defined molecular starting point with known physicochemical properties (MW 196.21 g/mol, formula C₁₁H₈N₄, computed XLogP3-AA = 1.9 for the 5-bromo derivative) [1]. The scaffold complies with fragment-level Rule-of-Three guidelines (MW <300, clogP ≤3, HBA ≤3, HBD ≤3) and has a low rotatable bond count (1 for the 5-bromo derivative), making it an ideal core for property-based optimization toward lead-like chemical space. Its use as a reference standard enables systematic comparison of kinase selectivity profiles across different 4-substituted pyrrolo[2,3-d]pyrimidine series.

Quote Request

Request a Quote for 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.